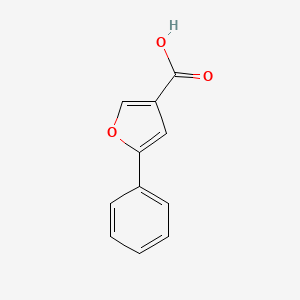

5-Phenylfuran-3-carboxylic acid

Description

Significance of Arylfuran Derivatives in Contemporary Chemical Research

Arylfuran derivatives are pivotal scaffolds in medicinal chemistry and materials science. The furan (B31954) ring, an aromatic five-membered heterocycle containing an oxygen atom, imparts unique electronic and structural features to these molecules. The presence of the aryl substituent further modulates these properties, leading to a wide array of biological activities and material characteristics.

In the realm of medicinal chemistry, arylfuran derivatives have been investigated for their potential as therapeutic agents. For instance, certain compounds within this class have been explored for their antimicrobial and other biological activities. The core structure serves as a versatile template for the design and synthesis of novel compounds with tailored pharmacological profiles.

Overview of 5-Phenylfuran-3-carboxylic Acid in Scholarly Literature

Physicochemical Properties

While specific experimental data for this compound is not widely published, the general properties of carboxylic acids and data from its methylated analog can provide estimations. Carboxylic acids typically exhibit higher boiling points than other organic compounds of similar molecular weight due to strong intermolecular hydrogen bonding.

Table 1: Physicochemical Data of Related Arylfuran Carboxylic Acids

| Property | 2-Methyl-5-phenylfuran-3-carboxylic acid |

|---|---|

| Molecular Formula | C₁₂H₁₀O₃ nih.gov |

| Molecular Weight | 202.21 g/mol nih.gov |

| Melting Point | 176 °C |

| Boiling Point (Predicted) | 357.1 ± 30.0 °C |

| pKa (Predicted) | 4.34 ± 0.26 |

Note: Data presented is for 2-Methyl-5-phenylfuran-3-carboxylic acid as a reference due to the limited availability of data for this compound.

Synthesis and Reactivity of Related Compounds

The synthesis of arylfuran carboxylic acids can be achieved through various organic reactions. For the closely related 2-Methyl-5-phenylfuran-3-carboxylic acid, a common synthetic route involves the reaction of sodium ethyl acetoacetate (B1235776) with phenacyl bromide, followed by cyclization and subsequent saponification of the resulting ester.

The reactivity of the furan ring in these compounds is influenced by the electron-donating nature of the oxygen atom and the electronic effects of the substituents. The carboxylic acid group can undergo typical reactions such as esterification and amide formation. The furan moiety itself can participate in electrophilic substitution reactions, though it is also susceptible to oxidation and ring-opening under certain conditions.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPSAALPNWTQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Phenylfuran 3 Carboxylic Acid

Established Synthetic Pathways for the Furan (B31954) Core and Carboxylic Acid Moietyontosight.aibenthamdirect.comresearchgate.net

The synthesis of furan-3-carboxylic acids, unlike their 2-carboxylic acid counterparts derived from inexpensive furfural (B47365), has historically presented greater challenges due to the lower reactivity of the 3-position on the furan ring. google.com However, several reliable pathways have been developed that involve multi-step sequences, key cyclization reactions, and terminal saponification. ontosight.ailpnu.ua

Multi-Step Reaction Sequences in Furan Ring Formationontosight.ai

A common strategy for synthesizing the 5-phenylfuran-3-carboxylic acid scaffold involves a multi-step process starting from acyclic precursors. lpnu.ua One documented method for a closely related compound, 2-methyl-5-phenylfuran-3-carboxylic acid, provides a clear blueprint. The synthesis begins with the alkylation of sodium ethyl acetoacetate (B1235776) with phenacyl bromide. lpnu.ua This initial step forms an ethyl-2-acetyl-4-oxo-4-arylbutanone intermediate, which contains the necessary carbon framework for the subsequent ring formation. lpnu.ua Such multi-step reactions are fundamental for assembling the required atoms in the correct orientation before the critical cyclization step. ontosight.ai

Cyclization Methodologies for Furan Core Constructionontosight.ai

The construction of the furan ring is the pivotal step in the synthesis. Following the formation of the linear precursor, an intramolecular cyclization is induced. In the synthesis of 2-methyl-5-phenylfuran-3-carboxylic acid, this is achieved by treating the butanone intermediate with a dehydrating agent like phosphorus pentoxide in benzene. lpnu.ua This reaction closes the ring to yield the ethyl ester of the target furan. lpnu.ua

A diverse range of cyclization methods exists for furan synthesis, highlighting the versatility of organic chemistry in creating heterocyclic systems. These include:

Base-Promoted Cyclization: Certain substituted phenols can undergo base-promoted cyclization to form benzofurans, a related furan-containing structure. nih.gov

Radical Cyclization: Novel furan-ring fused chalcones have been synthesized through a radical cyclization reaction, offering an alternative pathway under mild conditions. benthamdirect.com

Metal-Catalyzed Cyclization: Transition metals, particularly gold and cobalt, are often used to catalyze the cyclization of various precursors into substituted furans. organic-chemistry.orgnih.gov For instance, cobalt(II) catalysis enables the cyclization of alkynes with α-diazocarbonyls to regioselectively form highly functionalized furans. nih.gov Palladium iodide catalysis can convert 3-yne-1,2-diol derivatives into furan-3-carboxylic esters through a sequential heterocyclization-alkoxycarbonylation-dehydration process. acs.org

| Cyclization Method | Key Reagents/Catalysts | Precursors | Reference |

|---|---|---|---|

| Dehydrative Cyclization | Phosphorus pentoxide (P₂O₅) | Ethyl-2-acetyl-4-oxo-4-arylbutanone | lpnu.ua |

| Base-Promoted Cyclization | Cesium carbonate (Cs₂CO₃) | o-Alkynylphenols | nih.gov |

| Palladium-Catalyzed Oxidative Carbonylation | PdI₂/KI, CO/Air | 3-Yne-1,2-diols | acs.org |

| Cobalt-Catalyzed Metalloradical Cyclization | [Co(P1)] | Alkynes and α-diazocarbonyls | nih.gov |

Terminal Step Functionalization via Saponification Reactionsontosight.ai

The final step in many synthetic routes is the conversion of the furan-3-carboxylate ester into the desired carboxylic acid. This is typically accomplished through saponification, which is the base-catalyzed hydrolysis of the ester. lpnu.uamasterorganicchemistry.com The ester intermediate, such as ethyl 2-methyl-5-phenylfuran-3-carboxylate, is refluxed with a base like ethanolic potassium hydroxide (B78521) (KOH). This process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate. organicchemistrytutor.compressbooks.pub The subsequent loss of the alkoxide leaving group forms the carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt. masterorganicchemistry.comorganicchemistrytutor.com A final acidification step, typically with hydrochloric acid (HCl), protonates the carboxylate salt to yield the final this compound product, which can then be purified by recrystallization. pressbooks.pub This hydrolysis is essentially irreversible under basic conditions because the resulting carboxylate anion is highly stabilized. masterorganicchemistry.com

Synthetic Approaches for Substituted this compound Derivativesresearchgate.net

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. These syntheses often involve either starting with already substituted precursors or by performing functionalization reactions on the core molecule.

Regioselective Functionalization of the Phenyl Moietyontosight.ai

Achieving regioselectivity—the control of substituent placement on the phenyl ring—is crucial for developing specific derivatives. A powerful method for this is to begin the synthesis with a pre-substituted starting material. For example, the synthesis of 5-substituted phenyl-2-furoic acids has been accomplished using the Meerwein arylation reaction, starting from various substituted anilines. sci-hub.se This approach ensures that the substituent is precisely positioned on the phenyl ring from the outset.

Similarly, complex derivatives such as 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid have been synthesized, where the substituted phenyl group is introduced as a single unit during the synthetic sequence. mdpi.com This strategy avoids potential issues with controlling the position of substitution in later steps and is a common approach in medicinal chemistry to create libraries of related compounds. mdpi.com

Introduction and Transformation of Ancillary Functional Groupsresearchgate.net

Beyond the phenyl ring, other parts of the this compound molecule can be functionalized to create diverse derivatives. This involves the introduction or chemical transformation of various functional groups.

Examples of such modifications include:

Halogenation and Acetylation: The core furan structure can be modified to include groups like a chloroacetyl substituent, as seen in 5-(2-chloroacetyl)furan-3-carboxylic acid. vulcanchem.com

Introduction of Fluorinated Groups: Difluoromethyl groups have been introduced onto furan derivatives, a common strategy in medicinal chemistry to alter a compound's metabolic stability and electronic properties. evitachem.com

Hydrazide Formation: The carboxylic acid group itself can be transformed. For instance, it can be converted into a hydrazide moiety, which can then be further reacted, as in the case of 2,5-dimethyl-furan-3-carboxylic acid (4-methyl-benzylidene)-hydrazide. ontosight.ai

Use of Silyl Groups: Furans bearing trimethylsilyl (B98337) (TMS) groups can be synthesized, which are valuable intermediates. The TMS group can later be removed to generate a 2,3-substituted furan or replaced with other functional groups, offering a versatile handle for further derivatization. nih.gov

These examples demonstrate the chemical tractability of the furan scaffold, allowing for the synthesis of a wide array of functionalized molecules tailored for specific research applications.

Principles of Sustainable Chemistry in the Synthesis of Arylfuran Carboxylic Acids

The imperative for environmentally conscious chemical production has driven the integration of green chemistry principles into the synthesis of valuable molecules like arylfuran carboxylic acids. frontiersin.orgacs.org These principles are designed to minimize the ecological footprint of chemical manufacturing by emphasizing efficient use of resources, reduction of waste, and employment of less hazardous materials. imist.ma The synthesis of compounds such as this compound serves as a pertinent example of the application of these sustainable strategies.

A central pillar of green chemistry is the use of renewable feedstocks. rsc.org Historically, many synthetic pathways have depended on starting materials derived from petroleum. There is, however, a substantial and growing body of research focused on producing furan-containing compounds from biomass. bohrium.commdpi.commagtech.com.cn For example, lignocellulosic biomass, an abundant resource that does not compete with food production, can be converted into furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which are versatile, bio-based platform molecules for synthesizing a diverse range of furan derivatives. bohrium.commdpi.com Transforming these platform molecules into arylfuran carboxylic acids is a crucial advancement toward a more sustainable chemical industry. mdpi.com

Atom economy, another key principle, aims to maximize the incorporation of all materials used in a chemical process into the final product. imist.ma Synthetic routes that are multi-stepped, have low to moderate yields, and utilize stoichiometric reagents tend to produce significant waste. In contrast, catalytic reactions are highly preferred because they can achieve high selectivity and efficiency, thereby enhancing atom economy. researchgate.netrsc.org For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki and Heck reactions, have been pivotal in synthesizing aryl-substituted furans, often resulting in high yields under relatively mild conditions. rsc.orgresearchgate.netthieme-connect.de The development of heterogeneous catalysts is especially beneficial as it simplifies the recovery and reuse of the catalyst, further boosting the sustainability of the process. bohrium.com

The selection of solvents and reaction conditions also significantly influences the environmental impact of a synthesis. frontiersin.org Traditional organic solvents are frequently volatile, flammable, and toxic. Green chemistry promotes the use of more benign alternatives, including water, supercritical fluids (such as CO2), and ionic liquids. frontiersin.orgresearchgate.netresearchgate.net Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields in shorter times and with lower energy consumption compared to conventional heating methods. rsc.orgresearcher.lifemdpi.comthieme-connect.com

Furthermore, the principle of designing safer chemicals is fundamental to sustainable synthesis. This entails minimizing the toxicity not only of the final product but also of the reagents and intermediates involved in its creation. A key consideration in modern synthetic design is the replacement of hazardous reagents with safer alternatives, even if this necessitates the optimization of reaction conditions. acs.org The electrocarboxylation of organic compounds, for instance, offers a pathway to carboxylic acids using CO2 and electricity, avoiding harsher reagents. beilstein-journals.org Similarly, novel one-pot syntheses for multi-functional carboxylic acids from biomass-derived acids are being developed under mild conditions. nih.gov

Detailed research has demonstrated the feasibility of these principles. For example, the Meerwein arylation of furan-2-carboxylic acid with arenediazonium chlorides, catalyzed by copper(II) chloride, produces 5-arylfuran-2-carboxylic acids. researchgate.net Other studies have focused on the synthesis of various arylfuran derivatives, such as cyano-substituted bis-benzothiazolyl arylfurans and ethyl 3-amino-4-arylfuran-2-carboxylates, with an emphasis on improving reaction yields and sustainability. mdpi.comresearchgate.net Even complex molecules like α-ketoglutaric acid are now being synthesized from biomass feedstocks. nih.gov

The following table provides a summary of key green chemistry principles and their specific applications in the synthesis of arylfuran carboxylic acids.

| Green Chemistry Principle | Application in Arylfuran Carboxylic Acid Synthesis |

| Use of Renewable Feedstocks | Utilizing biomass-derived platform molecules like furfural and 5-hydroxymethylfurfural (HMF) as starting materials. bohrium.commdpi.com |

| Atom Economy | Employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to maximize the incorporation of starting materials into the final product. researchgate.netrsc.orgnih.gov |

| Catalysis | Using homogeneous and heterogeneous catalysts, such as palladium complexes and copper salts, to enhance reaction efficiency and enable catalyst recycling. bohrium.comresearchgate.netresearchgate.net |

| Benign Solvents/Reaction Conditions | Adopting greener solvents like water and utilizing energy-efficient methods such as microwave-assisted synthesis. researchgate.netrsc.orgresearcher.life |

| Designing Safer Chemicals | Developing synthetic routes that avoid hazardous reagents, for instance, through electrocarboxylation or one-pot syntheses from biomass. acs.orgbeilstein-journals.orgnih.gov |

| Waste Prevention | Designing synthetic pathways with fewer steps and higher yields to minimize the generation of byproducts. imist.mamdpi.com |

By embracing these principles, the synthesis of this compound and other arylfuran carboxylic acids can transition to more environmentally responsible and economically viable manufacturing processes.

Chemical Reactivity and Transformation Mechanisms

Oxidative Transformations of 5-Phenylfuran-3-carboxylic Acid and its Structural Analogs

The furan (B31954) ring, while aromatic, is susceptible to oxidation. Under specific conditions, the furan moiety within this compound and its analogs can be transformed into other heterocyclic systems, such as furanones. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide are known to facilitate such reactions. For instance, the oxidation of β,γ-unsaturated carboxylic acids, which share structural similarities with furan precursors, can lead to the formation of unsaturated lactones (furanones). mdpi.com This transformation typically involves an electrophilic attack on the double bond, followed by cyclization. The stability of the furan ring is a critical factor, with electron-donating or withdrawing groups influencing its susceptibility to oxidative degradation.

Ring-Opening and Decyclization Reactions of Furan-Based Systems

The furan ring is a masked 1,4-dicarbonyl compound, a characteristic that can be revealed through ring-opening reactions. thieme-connect.comchemtube3d.com This transformation is most commonly achieved under acidic conditions. The mechanism is initiated by the protonation of the furan ring, typically at the α-carbon, which breaks its aromaticity. acs.org This leads to a reactive furanium species. Subsequent nucleophilic attack by a solvent molecule like water initiates the ring-opening cascade, ultimately yielding a 1,4-dicarbonyl compound. acs.org The free energy barrier for this process is consistent with activation energies reported for various acid-catalyzed furanic ring reactions. acs.org This reactivity is not merely a degradation pathway but is often exploited synthetically. For example, the acid-catalyzed ring-opening of N-(furfuryl)anthranilamides can be used to form both diazepine (B8756704) and pyrrole (B145914) rings in a single step, demonstrating the synthetic utility of furan decyclization. researchgate.net Similarly, 2-furanones are known to undergo facile ring-opening when treated with nitrogen nucleophiles like hydrazine, highlighting the reactivity of the furan scaffold towards the formation of other heterocyclic systems like pyrrolones and pyridazinones. researchgate.net

Diversification through Coupling and Condensation Reactions

The structure of this compound serves as a versatile scaffold that can be further functionalized through a variety of coupling and condensation reactions, enabling the synthesis of a diverse library of derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are highly effective for functionalizing furan rings. mdpi.com The Suzuki-Miyaura reaction, which couples an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base, is a premier method for creating aryl-furan linkages. wikipedia.orglibretexts.org The catalytic cycle involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Various furan and benzofuran (B130515) derivatives have been successfully synthesized using this methodology with high efficiency. thieme-connect.comrsc.org

It is important to note that the presence of a free carboxylic acid can sometimes complicate Suzuki reactions, as the carboxylate formed under basic conditions may coordinate to the palladium catalyst and inhibit its activity. reddit.com To circumvent this, a common strategy is to perform the coupling reaction on the corresponding ester of the furan-3-carboxylic acid, followed by hydrolysis to reveal the carboxylic acid group. reddit.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling for Furan Derivatives This table is interactive. Click on the headers to sort.

| Catalyst System | Substrates | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| PdCl₂(3 mol%)/XantPhos (6 mol%) | 2-Bromobenzo[b]furans, Alkenylaluminum | 80 °C, 4 h, DCE | 2-Alkenylbenzo[b]furans | Up to 97% | rsc.org, rsc.org, nih.gov |

| PdCl₂(2–3 mol%)/XantPhos (4–6 mol%) | 2-Halobenzo[b]furans, Organoalane Reagents | Mild Conditions | 2-Aryl/Alkynyl/Alkyl-benzo[b]furans | 23–97% | thieme-connect.com |

| NiCl₂(PCy₃)₂ (10 mol%) | Aryl Sulfamates, Furan Boronic Acids | 130 °C, 24 h, Toluene | Furan-containing Biaryls | Good | nih.gov |

The carboxylic acid moiety of this compound is a prime site for modification, particularly for the formation of amide and urea (B33335) derivatives, which are prevalent in bioactive molecules. The traditional method for amide synthesis involves activating the carboxylic acid, for instance by converting it to an acid chloride, which then readily reacts with an amine. mdpi.comresearchgate.net

More recent and "greener" approaches allow for the direct synthesis of amides from carboxylic acids, avoiding the need for activating agents. One such method employs urea as a stable and easy-to-handle nitrogen source in the presence of a low-cost catalyst. nih.govcore.ac.uk Studies have shown that catalysts like magnesium nitrate (B79036) (Mg(NO₃)₂·6H₂O) or even simple organic molecules like imidazole (B134444) can effectively promote the condensation of carboxylic acids with urea to form primary amides in high yields. nih.govcore.ac.uk This methodology has proven effective for a range of phenylacetic acids, which are structurally analogous to the target compound. core.ac.uk

Table 2: Methods for Direct Amide Synthesis from Carboxylic Acids This table is interactive. Click on the headers to sort.

| Catalyst | Nitrogen Source | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Mg(NO₃)₂·6H₂O (10 mol%) | Urea | Phenylacetic Acid | 120 °C, Octane, 24 h | 93% (conversion) | nih.gov, core.ac.uk |

| Imidazole (20 mol%) | Urea | Phenylacetic Acid | 110 °C, Octane, 24 h | 91% | nih.gov |

The synthesis of this compound often proceeds via its corresponding ester, which is then hydrolyzed in a final step. This reaction, commonly known as saponification when carried out under basic conditions, is a fundamental transformation in organic synthesis. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydroxide (B78521) ion (from a base like KOH or NaOH) to the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating an alkoxide (RO⁻) to generate the carboxylic acid. masterorganicchemistry.com In the basic reaction medium, the acidic carboxylic acid is immediately deprotonated to form a carboxylate salt. A final acidification step during the workup is required to protonate the carboxylate and furnish the neutral carboxylic acid. masterorganicchemistry.com For example, the ethyl ester of a furan-3-carboxylic acid can be efficiently hydrolyzed by refluxing with ethanolic potassium hydroxide, followed by acidification with hydrochloric acid to precipitate the desired carboxylic acid product.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment (¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental data for 5-phenylfuran-3-carboxylic acid is not widely published, analysis of closely related compounds such as 5-phenylfuran-2-carboxylic acid and 2-methyl-5-phenylfuran-3-carboxylic acid allows for a reliable prediction of the expected spectral data. rsc.orglpnu.ua

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) and phenyl rings, as well as the acidic proton of the carboxyl group. The furan ring protons, being in different electronic environments, would appear as distinct signals. The phenyl group protons would typically appear in the aromatic region of the spectrum. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the two carbons of the furan ring, the carbons of the phenyl ring, and the carboxyl carbon. The chemical shifts of the furan carbons are influenced by the substitution pattern. oregonstate.edu The carbonyl carbon of the carboxylic acid typically appears significantly downfield. oregonstate.edu

Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Furan H-2 | ~ 8.0 - 8.5 | ~ 140 - 150 |

| Furan H-4 | ~ 6.5 - 7.0 | ~ 110 - 120 |

| Phenyl H (ortho, meta, para) | ~ 7.2 - 7.8 | ~ 125 - 135 |

Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the carboxylic acid, the furan ring, and the phenyl ring.

The spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. vscht.cz The C=O stretching vibration of the carboxylic acid would result in a strong, sharp absorption band around 1700 cm⁻¹. vscht.czdergipark.org.tr The C-O stretching and O-H bending vibrations of the carboxylic acid would also be present. vscht.cz Aromatic C-H stretching is expected just above 3000 cm⁻¹, while C=C stretching vibrations from both the phenyl and furan rings would appear in the 1600-1450 cm⁻¹ region. vscht.cz

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1720 - 1680 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

| Aromatic/Furan | C-H Stretch | 3100 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing carboxylic acids. mdpi.comnih.gov

For this compound (C₁₁H₈O₃), the molecular weight is 188.18 g/mol . In ESI-MS, the compound would likely be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. libretexts.org

Fragmentation analysis provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). libretexts.org The fragmentation of the phenylfuran core would also yield characteristic ions.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M+H]⁺ | 189.05 | Protonated molecule |

| [M-H]⁻ | 187.04 | Deprotonated molecule |

| [M-H₂O]⁺ | 171.04 | Loss of water from the protonated molecule |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound, which includes the phenyl ring, the furan ring, and the carboxylic acid group, is expected to absorb UV light, leading to π → π* transitions. The absorption maximum (λ_max) would be characteristic of this extended chromophore. bldpharm.com Studies on similar compounds, such as benzophenone-3-carboxylic acid, show absorption maxima in the UV region. biosynth.com The solvent used can influence the position and intensity of the absorption bands. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

Complementary Spectroscopic Techniques in Comprehensive Characterization

Other spectroscopic techniques can provide additional structural and electronic information.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique that detects species with unpaired electrons. rsc.orgnih.govsrce.hr While this compound itself is not a radical, EPR could be used to study any radical intermediates formed during chemical reactions involving this compound. researchgate.net

Fluorescence Spectroscopy: Molecules with extended conjugated systems, like this compound, may exhibit fluorescence. Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique could be used to study the electronic properties of the molecule and its interactions with its environment. Related compounds like carboxyfluorescein are well-known fluorescent dyes. nih.gov

Computational Chemistry and Molecular Modeling Studies

In Silico Approaches for Molecular Interaction Profiling

In silico methods are crucial for rapidly screening large libraries of compounds and predicting how they might interact with biological targets. These computational techniques save significant time and resources by prioritizing molecules with the highest likelihood of success for chemical synthesis and biological testing.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the molecular basis of a ligand's activity. For furan-based carboxylic acids, docking studies have been pivotal in elucidating their interactions with various enzymatic targets.

For instance, molecular modeling of 5-phenylisoxazole-3-carboxylic acid, a compound with a similar structural scaffold, was performed to understand its binding mode with xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism. nih.gov Such studies help identify crucial amino acid residues within the active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the inhibitor. nih.gov Similarly, docking studies on novel pyrazole-carboxamide derivatives, which also feature a carboxylic acid moiety, were conducted to investigate their binding mechanisms with human carbonic anhydrase (hCA) I and II receptors. nih.gov These simulations revealed that the most active compounds had higher calculated binding affinities for the target receptors compared to the standard inhibitor, acetazolamide. nih.gov

In a study involving 5,6-benzocoumarin-3-carboxylic acid, another related rigid molecule, molecular docking was used to determine the initial geometry of the ligand-protein complex with bovine serum albumin before proceeding with more intensive molecular dynamics simulations. lew.ro These simulations can predict binding scores and highlight key interactions, such as the hydrogen bonds formed between the ligand's carboxylic acid group and specific amino acid residues in the protein's binding pocket. nih.govlew.ro

Table 1: Examples of Molecular Docking Studies on Related Carboxylic Acid Scaffolds

| Ligand Scaffold | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 5-Phenylisoxazole-3-carboxylic acid | Xanthine Oxidase | Provided insight into the binding mode to guide further structure-based design of new inhibitors. | nih.gov |

| Pyrazole-carboxamide derivatives | Carbonic Anhydrase I & II | The most active compounds showed higher binding affinities (-9.3 kcal/mol) than the reference drug and docked effectively to the active site. | nih.gov |

| 5,6-Benzocoumarin-3-carboxylic acid | Bovine Serum Albumin | Determined the initial binding pose for subsequent molecular dynamics simulations to explore conformational changes. | lew.ro |

Virtual screening (VS) is a computational workflow that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. nih.gov This methodology is a cornerstone of modern hit identification. nih.govmdpi.com

The discovery of 5-phenylfuran-2-carboxylic acid derivatives as potent inhibitors of mycobacterial enzymes is a prime example of the power of this approach. An in silico virtual screening of a commercial library led to the identification of a 5-phenylfuran-2-carboxylate compound that was highly active against the salicylate (B1505791) synthase MbtI from Mycobacterium tuberculosis. researchgate.net This enzyme is crucial for the bacterium's iron acquisition system, making it an attractive target for new antitubercular drugs. unipd.itresearchgate.net The success of such campaigns relies on a carefully designed workflow that often includes:

Target-based VS: Docking a library of compounds into the three-dimensional structure of a protein target.

Ligand-based VS: Searching for molecules that are structurally similar to known active compounds.

Filtering: Applying filters to remove compounds with undesirable properties (e.g., poor drug-likeness or potential toxicity). nih.gov

The hits identified from virtual screening serve as starting points for chemical optimization, where medicinal chemists synthesize and test new analogs to improve potency and selectivity. mdpi.com

Structure-Activity Relationship (SAR) Elucidation through Computational Techniques

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. Computational techniques are invaluable for rationalizing and expanding upon experimental SAR data.

For the 5-phenylfuran-2-carboxylic acid series targeting the MbtI enzyme, extensive SAR studies have been conducted. mdpi.com These investigations, supported by computational analysis, have revealed several key principles:

The Furan (B31954) Core: The furan ring is a critical part of the pharmacophore, and its replacement often leads to a loss of activity. mdpi.com

The Carboxylic Acid: This group is essential for binding, often acting as a key anchor in the enzyme's active site, forming crucial interactions with positively charged or polar residues.

Phenyl Ring Substitution: The substitution pattern on the phenyl ring dramatically influences inhibitory potency. For instance, studies on MbtI inhibitors showed that adding specific substituents at the meta position of the phenyl ring could enhance activity. researchgate.netunipd.it The synthesis and testing of analogs with different substituents, such as cyano or trifluoromethyl groups, have led to the identification of derivatives with improved antitubercular properties. mdpi.com

Computational modeling helps rationalize these findings by showing how different substituents alter the molecule's fit within the binding pocket or its electronic properties, thereby affecting its interaction with the target protein. researchgate.net

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 5-Phenylfuran-2-Carboxylic Acid Derivatives Targeting MbtI

| Position of Substitution | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Core Scaffold | Replacement of furan ring | General reduction or loss of inhibitory potency. | mdpi.com |

| Phenyl Ring (meta) | 3-cyano-5-(trifluoromethyl) | Resulted in a compound (IV) with improved antitubercular activity compared to earlier leads. | mdpi.com |

| Phenyl Ring (meta) | 3-cyanophenyl | Led to a series of derivatives with improved antimycobacterial properties. | researchgate.net |

Theoretical Computations on Molecular Conformation and Electronic Properties

Theoretical computations, often based on quantum mechanics, provide fundamental data on a molecule's geometry, stability, and electronic character. Methods like Density Functional Theory (DFT) are widely used to calculate these properties. mdpi.commdpi.com

Studies on closely related furan derivatives have employed high-level ab initio molecular orbital calculations to determine gas-phase enthalpies of formation and to conduct a theoretical study on the molecular and electronic structures. researchgate.net Such calculations can predict the most stable conformation of the molecule (i.e., the three-dimensional arrangement of its atoms) and analyze its electronic properties, such as the distribution of electron density.

Key electronic properties that are often calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability. mdpi.com A smaller gap suggests the molecule is more polarizable and more likely to engage in charge-transfer interactions. mdpi.com

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding non-covalent interactions in protein-ligand binding.

For example, theoretical studies on 2-methyl-5-phenylfuran-3-carboxylic acid have determined its thermodynamic properties, such as the enthalpy of combustion and formation, providing valuable data for theoretical modeling. researchgate.net These fundamental calculations underpin our understanding of the molecule's intrinsic properties, which in turn influence its behavior in a complex biological environment.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 5-Phenylfuran-3-carboxylic acid |

| 5-Phenylfuran-2-carboxylic acid |

| 2-Methyl-5-phenylfuran-3-carboxylic acid |

| 5-Phenylisoxazole-3-carboxylic acid |

| 5,6-Benzocoumarin-3-carboxylic acid |

| Acetazolamide |

Biological Activities and Mechanistic Insights in Vitro and Enzyme Targeted Research

Antimicrobial and Antitubercular Investigations

The quest for novel antimicrobial agents has identified 5-phenylfuran-3-carboxylic acid and its derivatives as a promising class of compounds, particularly for their activity against mycobacteria. This section delves into the in vitro and enzyme-targeted research that has illuminated the biological activities and mechanistic underpinnings of these compounds.

Inhibition of Mycobacterium tuberculosis Salicylate (B1505791) Synthase (MbtI)

A key target in the development of new antitubercular drugs is the salicylate synthase from Mycobacterium tuberculosis, known as MbtI. nih.govuniprot.org This enzyme is crucial for the biosynthesis of mycobactins, which are siderophores essential for iron acquisition by the bacterium. acs.orgunimi.it Since iron is vital for the survival and virulence of M. tuberculosis within a host, and MbtI is absent in humans, it represents an attractive target for therapeutic intervention. nih.govmdpi.com

Derivatives of 5-phenylfuran-2-carboxylic acid have been identified as potent inhibitors of MbtI. nih.govresearchgate.net For instance, the lead compound 5-(3-cyanophenyl)furan-2-carboxylic acid has demonstrated significant inhibitory activity against MbtI. mdpi.commdpi.com Structure-guided optimization of this scaffold has led to the discovery of even more potent inhibitors. One such derivative, 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid, exhibited strong inhibition of MbtI with a half-maximal inhibitory concentration (IC50) of 11.2 μM. nih.gov Another promising compound, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, also showed significant potency against MbtI with an IC50 of 12.1 μM. mdpi.com

The following table summarizes the inhibitory activities of selected this compound derivatives against MbtI.

| Compound Name | Structure | IC50 (µM) | Ki (µM) |

| 5-(3-cyanophenyl)furan-2-carboxylic acid | Image of the chemical structure of 5-(3-cyanophenyl)furan-2-carboxylic acid | 6.3 acs.org | 4 unimi.it |

| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | Image of the chemical structure of 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | 11.2 nih.gov | |

| 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid | Image of the chemical structure of 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid | 13.1 nih.gov | 8.8 nih.govtandfonline.com |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | Image of the chemical structure of 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | 12.1 mdpi.com | 9 mdpi.com |

| 5-(3-carboxyphenyl)furan-2-carboxylic acid | Image of the chemical structure of 5-(3-carboxyphenyl)furan-2-carboxylic acid | 35.2 nih.gov | |

| 5-(3-cyano-5-(cinnamyloxy)phenyl)furan-2-carboxylic acid | Image of the chemical structure of 5-(3-cyano-5-(cinnamyloxy)phenyl)furan-2-carboxylic acid | 13.5 nih.gov | |

| 5-(3-cyano-5-(4-fluorobenzyloxy)phenyl)furan-2-carboxylic acid | Image of the chemical structure of 5-(3-cyano-5-(4-fluorobenzyloxy)phenyl)furan-2-carboxylic acid | 12.1 nih.gov |

Structural studies have provided detailed insights into how this compound derivatives inhibit MbtI. nih.gov Co-crystal structures reveal that these inhibitors bind in the active site of the enzyme. nih.govacs.org The carboxylic acid group of the inhibitor forms crucial hydrogen bonds with key amino acid residues, including Tyr385 and Arg405. mdpi.com The furan (B31954) oxygen atom also interacts with Arg405. mdpi.com

The phenyl ring of the inhibitor engages in a cation-π interaction with Lys438 and a van der Waals contact with Thr361. mdpi.com Furthermore, substituents on the phenyl ring can form additional interactions. For example, the cyano group of 5-(3-cyanophenyl)furan-2-carboxylic acid interacts with Lys205, a residue involved in the first step of the catalytic reaction. mdpi.com These interactions collectively stabilize the inhibitor within the active site, preventing the natural substrate, chorismate, from binding and thereby inhibiting the enzyme's function. nih.gov Interestingly, these inhibitors have been observed to bind to MbtI in both "open" and "closed" conformations of the enzyme, suggesting that the in vitro potency is not directly correlated with a specific enzyme conformation. nih.gov

Based on structure-activity relationship (SAR) studies, a pharmacophore model for MbtI inhibition by this compound derivatives has been established. mdpi.comnih.gov The essential features include the furan core and a 3,5-disubstituted phenyl ring. mdpi.com The carboxylic acid group is a key feature for interacting with the enzyme's active site. mdpi.com The furan ring is also considered an essential part of the pharmacophore. mdpi.comnih.gov

Substitutions at the meta position (position 3) of the phenyl ring, particularly with a cyano group, have been found to be beneficial for potent enzyme inhibition. mdpi.commdpi.com Further exploration of the 3,5-disubstitution pattern on the phenyl ring has led to the development of inhibitors with improved antitubercular activity. mdpi.com For instance, the introduction of a trifluoromethyl group at the 5-position, in conjunction with a cyano group at the 3-position, resulted in a compound with enhanced efficacy. mdpi.commdpi.com

Activity Against Other Mycobacterial Species (e.g., Mycobacterium bovis BCG, Mycobacterium abscessus)

The inhibitory activity of this compound derivatives extends beyond M. tuberculosis. Several compounds have shown promising activity against Mycobacterium bovis BCG, a non-pathogenic species often used as a model for M. tuberculosis. nih.govtandfonline.com For example, 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid displayed a minimum inhibitory concentration (MIC99) of 32 μM against M. bovis BCG. acs.orgnih.gov Another derivative, 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid, had a MIC99 of 250 μM against the same strain. nih.govtandfonline.com

Furthermore, these compounds have been investigated for their activity against non-tuberculous mycobacteria (NTM), such as Mycobacterium abscessus, an emerging pathogen particularly in individuals with cystic fibrosis. nih.govfrontiersin.orgmdpi.com The salicylate synthase (SaS) in M. abscessus shares a high degree of sequence identity with MbtI, making it a viable target for the same class of inhibitors. nih.gov A library of furan-based derivatives previously identified as MbtI inhibitors was tested against M. abscessus SaS (Mab-SaS). nih.govresearchgate.net Among them, 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid emerged as a potent inhibitor of Mab-SaS with an IC50 of approximately 5 µM. nih.govdntb.gov.uanih.gov

The following table presents the antimycobacterial activity of selected this compound derivatives.

| Compound Name | Organism | MIC99 (µM) |

| 5-(3-cyanophenyl)furan-2-carboxylic acid | M. bovis BCG | 250 acs.org |

| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | M. bovis BCG | 32 acs.orgnih.gov |

| 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid | M. bovis BCG | 250 nih.govtandfonline.com |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | M. bovis BCG | 125 mdpi.com |

| 5-(3-cyano-5-(cinnamyloxy)phenyl)furan-2-carboxylic acid | M. bovis BCG | 125 nih.gov |

| 5-(3-cyano-5-(4-fluorobenzyloxy)phenyl)furan-2-carboxylic acid | M. bovis BCG | 63 nih.gov |

Modulation of Bacterial Virulence Factors (e.g., Siderophore Production)

The primary mechanism by which this compound derivatives exert their antimycobacterial effect is through the inhibition of siderophore biosynthesis, a key virulence factor. nih.govnih.gov By targeting MbtI, these compounds block the initial step in the production of mycobactins, the iron-chelating molecules of mycobacteria. uniprot.orgacs.org This disruption of iron acquisition is crucial for limiting bacterial growth and virulence, especially in the iron-limited environment of the host. acs.orgnih.gov

Studies have confirmed that treatment with these inhibitors leads to a dose-dependent decrease in the production of siderophores in mycobacterial cultures. nih.govtandfonline.com For example, compound 1h, a furan-based derivative, was shown to reduce the concentration of siderophores and mycobactins in M. bovis BCG cultures. tandfonline.comnih.gov This confirmed that the antimycobacterial activity is directly linked to the inhibition of iron uptake. nih.govtandfonline.com This anti-virulence approach is particularly attractive as it may exert less selective pressure for the development of drug resistance compared to conventional antibiotics that target essential life processes. acs.org

Enzyme Inhibition Studies (Non-Antimicrobial Targets)

Research into the biological effects of this compound and its related structures has primarily centered on their capacity to inhibit specific enzymes that are not targeted for antimicrobial purposes. These studies provide insights into the structure-activity relationships and the molecular mechanisms underlying their inhibitory potential.

Phosphodiesterase type 4 (PDE4) is a critical enzyme in inflammatory pathways, hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Its inhibition leads to increased cAMP levels, which helps to suppress the activation of pro-inflammatory cells and the release of cytokines. nih.gov Derivatives of 5-phenylfuran have been explored as potential PDE4 inhibitors.

In one study, a series of 5-phenyl-2-furan derivatives were synthesized and evaluated for their inhibitory activity against PDE4B. nih.gov The results demonstrated that these compounds could effectively inhibit the enzyme. Docking studies suggested that the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring facilitated a favorable interaction with the metal binding pocket domain of PDE4B, which contains essential zinc and/or magnesium ions for catalysis. nih.govjournament.com This interaction was shown to be beneficial for enhancing inhibitory activity. nih.gov The binding of inhibitors to this metal ion site, along with other key contact points like a conserved glutamine residue, is crucial for potent inhibition. researchgate.net For instance, compound 3d (a para-chloro substituted derivative) showed an IC₅₀ value of 15.7 µM for PDE4B inhibition. nih.gov

Table 1: PDE4B Inhibition by 5-Phenylfuran Derivatives

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) for PDE4B |

|---|---|---|

| 3b | ortho-chloro | 101.6 |

| 3c | meta-chloro | 62.8 |

| 3d | para-chloro | 15.7 |

Data sourced from a study on phenyl substituted furan derivatives as PDE4 inhibitors. nih.gov

Human sirtuin 2 (SIRT2), an NAD⁺-dependent deacetylase, has emerged as a therapeutic target for cancer and neurodegenerative diseases. scite.aiproteopedia.org A screening of an in-house chemical library identified a derivative, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (20) , which exhibited inhibitory activity against SIRT2, showing 63 ± 5% inhibition at a concentration of 100 µM. scite.aidoaj.org

Further structure-activity relationship (SAR) studies on a series of synthesized (5-phenylfuran-2-yl)methanamine (B3023609) derivatives led to the identification of a more potent inhibitor, compound 25 . scite.ai This compound demonstrated a dose-dependent inhibition of SIRT2 with a half-maximal inhibitory concentration (IC₅₀) of 2.47 µM, which is significantly more potent than the known SIRT2 inhibitor AGK2 (IC₅₀ = 17.75 µM). scite.ai Molecular docking analyses indicated that compound 25 fits effectively into an induced hydrophobic pocket within the SIRT2 enzyme. scite.ai

Table 2: SIRT2 Inhibition by Phenylfuran Derivatives

| Compound | Description | Inhibition | IC₅₀ (µM) |

|---|---|---|---|

| 20 | 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid | 63 ± 5% at 100 µM | Not Reported |

| 25 | (5-phenylfuran-2-yl)methanamine derivative | Dose-dependent | 2.47 |

| AGK2 | Reference Inhibitor | - | 17.75 |

Data from a study on (5-phenylfuran-2-yl)methanamine derivatives as SIRT2 inhibitors. scite.ai

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated activity of this enzyme can lead to hyperuricemia and gout. nih.gov Studies on various heterocyclic compounds have shown that a carboxylic acid function is a crucial pharmacophoric feature for XO inhibition, as it can form strong hydrogen bonds with key residues like Arg880 and Thr1010 within the active site. nih.govnih.gov

The binding mode of inhibitors often involves the heterocyclic core and the phenyl ring engaging in stacking interactions with phenylalanine residues (Phe914 and Phe1009) in a molybdenum-containing active site. nih.govnih.gov While direct inhibitory data for this compound is not detailed, research on structurally similar compounds underscores the importance of the phenyl-heterocycle-carboxylic acid arrangement for competitive inhibition. For example, a potent inhibitor, ALS-28, with a pyrimidine (B1678525) core, showed a competitive inhibition mechanism with a Ki of 2.7 µM. nih.gov Another study identified 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) as a competitive inhibitor of XO. mdpi.com These findings suggest that the this compound scaffold possesses the key structural elements for potential XO inhibition by occupying the active site and blocking substrate entry. nih.gov

Factor inhibiting hypoxia-inducible factor (FIH) is an asparaginyl hydroxylase that regulates the transcriptional activity of hypoxia-inducible factor (HIF) under normal oxygen conditions. nih.gov Inhibition of FIH can activate HIF, which is a therapeutic strategy for conditions involving hypoxia. pnas.org

Researchers have designed and synthesized a series of furan- and thiophene-2-carbonyl amino acid derivatives as potential FIH-1 inhibitors. pnas.orgrsc.org The synthesis of 5-phenylfuran-2-carboxylic acid was explicitly part of this research effort. pnas.org The design was based on mimicking the co-substrate 2-oxoglutarate. pnas.org Subsequent evaluation of these compounds showed that several derivatives could activate HIF transcription, which is consistent with the inhibition of FIH-1. nih.govpnas.org Docking simulations further supported the hypothesis that these compounds exert their effect by inhibiting FIH-1. pnas.org This line of research indicates that the 5-phenylfuran carboxylic acid scaffold is a viable starting point for developing selective FIH-1 inhibitors. pnas.org

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the MAP3K family and is implicated in various diseases, making it an attractive drug target. nih.govnih.gov A novel inhibitor scaffold, 5-(5-Phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one , was identified through virtual screening and subsequently evaluated in biochemical assays. nih.gov

A series of derivatives based on this scaffold were synthesized and tested for their in vitro activity against human protein kinase ASK1. nih.govnih.gov The research revealed that compounds such as 4-((5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid and its hexanoic acid analogue are potent inhibitors of ASK1, both with an IC₅₀ of 0.2 µM. nih.gov Another derivative, 2-{5-[5-(3,4-dichlorophenyl)-furan-2-ylmethylene]-4-oxo-2-thioxo-thiazolidin-3-yl}-propanoic acid (PFTA-1) , was found to inhibit ASK1 with a Ki of 340 nM. nih.govrsc.org These findings highlight the potential of 5-phenylfuran derivatives in the development of selective kinase inhibitors.

Table 3: ASK1 Inhibition by 5-Phenylfuran Derivatives

| Compound | Description | IC₅₀ (µM) | Ki (nM) |

|---|---|---|---|

| PFTA-1 | 2-{5-[5-(3,4-dichlorophenyl)-furan-2-ylmethylene]-4-oxo-2-thioxo-thiazolidin-3-yl}-propanoic acid | - | 340 |

| Derivative 1 | 4-((5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid | 0.2 | - |

| Derivative 2 | 6-((5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid | 0.2 | - |

Data sourced from studies on ASK1 inhibitors. nih.govrsc.orgnih.gov

Anthrax Lethal Factor (LF) is a Zn²⁺-dependent metalloproteinase and a key virulence factor of Bacillus anthracis. The development of small molecule inhibitors for LF is a critical area of research. Iterative optimization of a phenylfuran-based scaffold has led to a series of phenylfuran-2-ylmethylenerhodanineacetic acid derivatives with potent inhibitory activity against LF in the nanomolar range. pnas.org

Structure-activity relationship studies revealed that multiple substitutions on the phenyl ring significantly enhance inhibitory activity. Furthermore, structural analysis of the complex between LF and a representative inhibitor showed that the rhodanine (B49660) ring interacts with the catalytic Zn²⁺ ion via its sulfur atom. In cell-based assays, derivatives such as BI-11B2 and BI-11B3 were highly effective in protecting macrophage cells from LF-induced cytotoxicity, with IC₅₀ values in the range of 2–5 µM. pnas.org

Table 4: Inhibition of Anthrax Lethal Factor (LF) by Phenylfuran Derivatives

| Compound | Description | Cell-based Cytotoxicity IC₅₀ (µM) |

|---|---|---|

| BI-11B1 | {5-[5-(3-Chloro-4-methoxy-phenyl)-furan-2-ylmethylene]-4-oxo-2-thioxo-thiazolidin-3-yl}-acetic acid | ~2-5 |

| BI-11B2 | Derivative of BI-11B1 | ~2-5 |

| BI-11B3 | {5-[5-(2-Chloro-5-trifluoromethyl-phenyl)-furan-2-ylmethylene]-4-oxo-2-thioxo-thiazolidin-3-yl}-acetic acid | ~2-5 |

Data from a study on inhibitors of anthrax lethal factor. pnas.org

Modulators of Cellular Transport Mechanisms

Reversal of P-glycoprotein (P-gp)-Mediated Multidrug Resistance

The phenomenon of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, and the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a primary mechanism behind it. P-gp functions as a drug efflux pump, actively removing chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and efficacy. A promising strategy to overcome MDR is the development of P-gp inhibitors that can restore the cytotoxic effects of anticancer drugs.

In this context, derivatives of this compound have emerged as a noteworthy class of compounds with the potential to reverse P-gp-mediated MDR. Research has focused on the design and synthesis of these derivatives to act as potent reversal agents.

A study centered on a series of furan derivatives featuring alkyl-substituted phenols and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) led to the identification of a particularly potent compound. researchgate.net This research demonstrated that specific structural modifications to the 5-phenylfuran scaffold could significantly enhance P-gp inhibitory activity.

One of the most effective compounds identified was a derivative containing an isopropoxy group. researchgate.net This compound exhibited significant potency in overcoming P-gp-mediated MDR in MCF-7/ADR (doxorubicin-resistant human breast cancer) cells. researchgate.net Further investigations into its mechanism of action, through Western blot analysis and rhodamine 123 accumulation assays, revealed that this derivative effectively inhibits the efflux function of P-gp without altering the expression level of the protein itself. researchgate.net This functional inhibition is crucial as it directly counteracts the mechanism by which cancer cells expel therapeutic agents.

The promising results with this and other related 5-phenylfuran derivatives underscore their potential as P-gp inhibitors. These compounds have shown effectiveness when used in combination with various established anti-tumor drugs, including doxorubicin, paclitaxel, and vincristine, suggesting a broad applicability in enhancing the efficacy of existing cancer therapies. researchgate.net The structure-activity relationship studies within this class of compounds continue to provide a foundation for the development of even more effective and targeted P-gp inhibitors to combat multidrug resistance in cancer.

Table 1: Potency of 5-Phenylfuran Derivative against P-gp Mediated Multidrug Resistance in MCF-7/ADR Cells

| Compound | Key Structural Feature | IC50 (Doxorubicin) | Reversal Fold (at 5 µM) |

| Compound 16 | Isopropoxy group | 0.73 µM | 69.6 |

Data sourced from a study on 5-phenylfuran derivatives as reversal agents for P-glycoprotein-mediated multidrug resistance. researchgate.net

Investigations into Neurogenesis Induction Pathways

The potential for chemical compounds to influence neurogenesis, the process of generating new neurons, is a significant area of research, particularly for the development of treatments for neurodegenerative diseases. While direct studies on this compound itself in neurogenesis are not extensively documented, research into its derivatives, such as 2-methyl-5-phenylfuran-3-carboxylic acid, has indicated a potential role in this field.

Aryl furans, the class of heterocyclic compounds to which this compound belongs, are recognized for their application in the synthesis of biologically active molecules with pharmacophore properties. lpnu.ua Notably, these substances are utilized in the creation of compounds aimed at treating genetic and neurodegenerative diseases. lpnu.ua

Thermodynamic studies of 2-methyl-5-phenylfuran-3-carboxylic acid have been conducted, underscoring its importance as a building block for more complex, biologically active molecules. lpnu.ua While these studies primarily focus on the physicochemical properties of the compound, they acknowledge its relevance in the synthesis of therapeutic agents for neurodegenerative conditions. lpnu.ua

Further literature points to the broader potential of synthetic small molecules to induce neurogenesis. lpnu.ua Research has demonstrated that certain small molecules can successfully trigger the formation of neural cells from other cell types, such as skeletal muscle, a process known as cellular reprogramming. lpnu.ua This highlights the therapeutic possibility of using chemical inducers of neurogenesis to potentially replace or augment stem cell therapies for neurodegenerative disorders. Although direct evidence for this compound is pending, the activity of its close derivatives suggests that this structural scaffold may be a valuable starting point for the design of novel neurogenesis-inducing agents.

Structure Activity Relationship Sar Studies

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 5-phenylfuran-3-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring, as well as by modifications to the carboxylic acid group.

Positional and Electronic Effects of Phenyl Ring Substituents

The electronic properties and positioning of substituents on the phenyl ring of this compound analogs play a crucial role in their biological activity. Studies have shown that electron-withdrawing groups generally enhance the inhibitory potency of these compounds against various biological targets. libretexts.orgscience.gov

For instance, in a series of 5-phenylfuran-2-carboxylic acid derivatives designed as inhibitors of salicylate (B1505791) synthase (MbtI) in Mycobacterium tuberculosis, the introduction of electron-withdrawing substituents on the phenyl ring was found to be beneficial for activity. nih.gov The presence of a trifluoromethyl (CF3) group, a potent electron-withdrawing substituent, has been shown to be particularly effective. One study identified a compound with two CF3 substituents at the ortho and para positions of the phenyl ring as a highly active MbtI inhibitor, with an IC50 value of 13.1 ± 2.0 µM. nih.gov The synergistic effect of having two CF3 groups was evident when compared to a derivative with a single para-nitro substituent. nih.gov

Similarly, the introduction of a cyano (CN) group, another electron-withdrawing moiety, at the meta position of the phenyl ring has been explored. A derivative, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, demonstrated significant inhibitory properties. mdpi.com The strategic placement of these substituents is crucial, as steric interactions between adjacent bulky groups can be detrimental to the compound's activity. mdpi.com

Halogen substituents also impact the biological activity. In one study, replacing a chlorine atom with a fluorine atom on the phenyl ring did not significantly affect the activity of 5-phenylfuran-2-carboxylic acid derivatives, while the introduction of a bromine atom led to a decrease in inhibitory effect. nih.gov This was attributed to the lower capacity of bromine to act as a hydrogen bond acceptor and its larger atomic radius, which creates negative steric hindrance. nih.gov In another study on furan (B31954) and oxazole (B20620) derivatives as potential PDE4 inhibitors, chloro-substituted compounds generally showed better activity than their unsubstituted counterparts, with para-substituted compounds being more effective than ortho or meta isomers. sci-hub.se

Conversely, the presence of electron-donating groups on the phenyl ring has been shown to be less favorable for the activity of these compounds. nih.gov This highlights the importance of the electronic nature of the phenyl ring substituents in modulating the biological efficacy of this compound derivatives.

Table 1: Effect of Phenyl Ring Substituents on MbtI Inhibition

| Compound | Phenyl Ring Substituents | IC50 (µM) |

|---|---|---|

| 1h | 2,4-di(CF3) | 13.1 ± 2.0 |

| 1p | 4-NO2 | 41.8 |

| 1b | 4-F | - |

| 1c | 4-Br | - (Diminished activity) |

| IV | 3-CN, 5-CF3 | ~15 |

| V | 3,5-di(CF3) | ~19 |

| Isomer of IV | 2-CN, 4-CF3 | ~18 |

Data sourced from multiple studies on MbtI inhibitors. nih.govmdpi.com

Impact of Carboxylic Acid Functionalization on Efficacy

The carboxylic acid group is a critical pharmacophoric feature for the biological activity of this compound derivatives. Its ability to participate in hydrogen bonding and its acidic nature are often essential for target engagement. unipd.it Modification or bioisosteric replacement of the carboxylic acid can lead to significant changes in efficacy. nih.gov

In the context of MbtI inhibitors, the carboxylic acid moiety is believed to be crucial for establishing a network of hydrogen bonds within the enzyme's active site. unipd.it Masking the carboxylic acid, for example, by converting it to an ester, has been shown to cause a considerable loss of activity. unipd.it This is likely due to increased steric hindrance and the disruption of these vital hydrogen bond interactions. unipd.it

The replacement of the carboxylic acid with other acidic functional groups, known as bioisosteres, is a common strategy in drug design to improve pharmacokinetic properties while maintaining biological activity. nih.govopenaccessjournals.com However, the success of such replacements is highly dependent on the specific biological target. For instance, while tetrazoles are often used as carboxylic acid bioisosteres, their increased lipophilicity does not always translate to improved membrane permeability due to strong hydrogen bonding with water. drughunter.com

In some cases, the hydrolysis of an ester prodrug in vivo can release the active carboxylic acid, which then binds to its target receptor or enzyme. This strategy can be employed to overcome poor membrane permeability of the parent carboxylic acid.

Comparative Analysis of Heterocyclic Scaffolds and Bioisosteric Design

The central furan ring in this compound is a key structural element. Replacing this furan core with other heterocyclic scaffolds is a strategy used in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. researchgate.netglobalscientificjournal.com

Furan, Thiophene (B33073), Oxazole, and Isoxazole (B147169) Core Comparisons in Biological Contexts

Furan, thiophene, oxazole, and isoxazole are five-membered heterocyclic rings that are frequently employed in drug design. researchgate.netnih.gov While they share some structural similarities, their different heteroatoms (oxygen, sulfur, nitrogen) and their arrangement within the ring lead to distinct electronic and physicochemical properties, which in turn affect their biological activities. globalscientificjournal.com

Furan and thiophene are considered electron-rich systems and can serve as scaffolds for a variety of therapeutic agents. globalscientificjournal.com In some instances, replacing a furan ring with a thiophene has led to an improvement in antimycobacterial activity. mdpi.com However, thiophene-containing compounds can sometimes be associated with metabolism-mediated toxicity due to oxidation of the thiophene ring. researchgate.net

Oxazoles and isoxazoles, which contain both nitrogen and oxygen, are also important pharmacophores. researchgate.net The 1,2-relationship of the two heteroatoms in isoxazoles allows for specific hydrogen bond donor/acceptor interactions with enzymes and receptors. researchgate.net In a study comparing furan and oxazole derivatives as PDE4 inhibitors, the oxazole-containing compounds generally exhibited better activity. sci-hub.se Specifically, a compound with an oxazole core (5d) showed a significantly lower IC50 value (3.6 µM) compared to its furan analog. sci-hub.se

The choice of the heterocyclic core can also influence the synthetic accessibility and the ability to introduce further chemical diversity. The van Leusen oxazole synthesis, for example, provides a route to oxazole derivatives from furan or thiophene precursors. semanticscholar.org

Table 2: Comparative Activity of Heterocyclic Scaffolds as PDE4 Inhibitors

| Compound Series | Heterocyclic Core | Representative Compound | IC50 (µM) |

|---|---|---|---|

| 3 | Furan | 3d (para-chloro) | 15.7 |

| 5 | Oxazole | 5d (para-chloro) | 3.6 |

Data from a study on PDE4 inhibitors. sci-hub.se

Rational Design and Synthesis of Linker-Based Derivatives for Optimized Activity

The rational design of derivatives of this compound often involves the introduction of linkers to connect the core scaffold to other functional groups, aiming to optimize interactions with the biological target. nih.gov This approach allows for the exploration of different regions of the binding pocket and can lead to enhanced potency and selectivity.

For example, in the development of Cdc7 kinase inhibitors, a series of 5-heteroaryl-3-carboxamido-2-aryl pyrroles were synthesized. acs.org The carboxamide group at the 3-position can be considered a linker that connects the pyrrole (B145914) core to various aryl groups. The synthesis of these compounds involved the hydrolysis of ester intermediates to the corresponding carboxylic acids, which were then converted to primary or secondary amides. acs.org

The synthesis of such derivatives often starts with the core heterocyclic structure, which is then functionalized. For instance, 5-substituted phenyl-2-furoic acids can be prepared via a Meerwein arylation reaction, and the carboxylic acid can then be converted to an acid chloride. sci-hub.se This reactive intermediate can then be coupled with various amines or other nucleophiles to introduce a linker and a terminal functional group. sci-hub.se This modular approach allows for the systematic exploration of the structure-activity relationships of the linker and the appended moiety, leading to the optimization of biological activity.

Applications in Materials Science and Catalysis Research

Development of Specialty Chemicals and Functional Materials

The structural motif of phenylfuran carboxylic acid serves as a valuable scaffold in the development of specialty chemicals and advanced functional materials. Although direct applications of 5-phenylfuran-3-carboxylic acid are not widely reported, related compounds such as 2-methyl-4-phenylfuran-3-carboxylic acid are utilized in the production of specialty chemicals, polymers, and resins due to their distinct chemical properties. smolecule.com The inherent reactivity of the furan (B31954) ring, combined with the carboxylic acid and phenyl groups, allows for the creation of tailored materials.

For instance, fluorinated derivatives like 2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid are noted for their utility in polymer chemistry. The reactive functional groups on these types of compounds can be leveraged to synthesize advanced polymers with specific, desirable characteristics, such as enhanced thermal stability and chemical resistance. The furan core itself is a bio-based platform chemical that can be derived from renewable resources, making its derivatives attractive for creating more sustainable polymers.

Research on analogous compounds suggests that the phenylfuran-3-carboxylic acid structure is a versatile building block. It serves as a model compound for studying the reactivity of furan derivatives, including oxidation and substitution reactions, which can lead to a variety of other specialized chemical intermediates.

Table 1: Applications of Phenylfuran Carboxylic Acid Analogs in Materials Science

| Compound Name | Application Area | Reference |

|---|---|---|

| 2-Methyl-4-phenylfuran-3-carboxylic acid | Production of specialty chemicals, polymers, and resins | smolecule.com |

Utilization as Modifying Agents in Copolymerization Processes

Aryl furans are recognized for their role as modifying agents in copolymerization processes. lpnu.ua Specifically, research has identified 2-methyl-5-phenylfuran-3-carboxylic acid, a close structural analog to this compound, as a substance used for this purpose. lpnu.ua In copolymerization, a modifying agent is introduced in small quantities to a primary monomer mixture to alter the properties of the resulting polymer.

The incorporation of a furan-based carboxylic acid can introduce specific functionalities into the polymer backbone. The carboxylic acid group, for example, can enhance adhesion, improve dye uptake, and provide sites for cross-linking or further chemical modification. The phenyl and furan groups can influence the thermal stability, rigidity, and optical properties of the final copolymer. While direct studies on this compound as a copolymerization modifier are lacking, the documented use of its methylated analog strongly suggests its potential in this application.

Contribution to Heterogeneous Catalyst Synthesis and Design

The synthesis of catalysts is another area where aryl furans find application. lpnu.ua Compounds from this series, including 2-methyl-5-phenylfuran-3-carboxylic acid, are used in the preparation of catalytic materials. lpnu.ua The molecular structure can act as a ligand or a precursor for creating active sites in a heterogeneous catalyst.

Heterogeneous catalysts are crucial in the chemical industry for producing a wide range of chemicals sustainably and efficiently. researchgate.net Research has highlighted the development of heterogeneous catalysts for converting oxygen-containing feedstock, such as furan derivatives, into valuable organonitrogen chemicals. lpnu.ua The carboxylic acid and furan moieties can be used to anchor metal complexes or to create specific surface properties on a solid support, influencing the catalyst's activity and selectivity. For example, furan derivatives are employed in the synthesis of complex molecules using recyclable heterogeneous nanocatalysts. researchgate.net Although the specific contribution of this compound to catalyst design has not been detailed, the utility of the broader aryl furan class indicates its potential as a building block in this research domain. lpnu.ua

Potential as Substrates in C-H Activation Reactions

The functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy in modern organic synthesis, allowing for the direct modification of molecular skeletons. The carboxylic acid group is recognized as an effective "directing group" in these transformations, guiding a metal catalyst to activate a specific C–H bond within the same molecule. nih.govrsc.org

This approach has been widely applied to various carboxylic acids to forge new carbon-carbon or carbon-heteroatom bonds, offering an efficient route to complex molecules that might otherwise require lengthy synthetic sequences. nih.gov Palladium-catalyzed C–H functionalization of free carboxylic acids, in particular, has become a significant area of research due to the prevalence of the carboxylic acid moiety in pharmaceuticals and agrochemicals. rsc.org

Given this well-established principle, this compound represents a promising potential substrate for directed C–H activation reactions. The carboxylic acid at the 3-position could direct a transition metal catalyst to functionalize the C–H bonds at adjacent positions on the furan ring or potentially on the phenyl ring. This would allow for the direct introduction of new substituents, providing a streamlined pathway to a diverse range of novel furan-containing compounds. While specific examples of C-H activation on this compound are not prominent in the literature, the foundational concepts of directed C-H activation strongly support its potential utility in this context.

Table 2: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 600158-63-2 | C₁₁H₈O₃ |

| 2-Methyl-4-phenylfuran-3-carboxylic acid | 4414-47-5 | C₁₂H₁₀O₃ |

| 2-Methyl-5-phenylfuran-3-carboxylic acid | 108124-17-0 | C₁₂H₁₀O₃ |

Advanced Thermodynamic Studies Methodological Focus

Experimental Methodologies for Thermochemical Characterization

The thermochemical characterization of furan (B31954) derivatives involves several key experimental techniques to determine fundamental properties such as enthalpies of combustion, formation, and phase transitions. These values provide critical insights into the intramolecular and intermolecular energetic interactions.

Bomb Calorimetry